Head-to-Head Cholinesterase Selectivity Profiling: 4,5- vs 4,6- vs 5,6-Diphenyl Regioisomers
In the only published head-to-head comparison of all three diphenylpyridazinone regioisomers bearing identical N2-substitution (compound series 4g, 11g, 18g), the 4,5-diphenyl derivative (4g) was the sole isomer displaying balanced dual cholinesterase inhibition, while the 5,6- and 4,6-isomers showed strong selectivity for a single enzyme [1].
| Evidence Dimension | Cholinesterase inhibitory potency and selectivity index |
|---|---|
| Target Compound Data | 4,5-diphenyl derivative 4g: AChE IC₅₀ = 5.11 µM; BChE IC₅₀ = 14.16 µM; SI (AChE) = 2.771 |
| Comparator Or Baseline | 5,6-diphenyl derivative 18g: AChE IC₅₀ = 1.75 µM, SI > 22.857 (AChE-selective). 4,6-diphenyl derivative 11g: BChE IC₅₀ = 4.97 µM, SI < 0.124 (BChE-selective) |
| Quantified Difference | 4,5-isomer is the only regioisomer with dual inhibition (SI = 2.771). 5,6-isomer is ~2.9-fold more potent on AChE but lacks BChE activity. 4,6-isomer is ~2.9-fold selective for BChE over AChE. |
| Conditions | Modified Ellman's method; AChE from electric eel, BChE from equine serum; all compounds tested as N2-(2-(4-substitutedpiperazin-1-yl)ethyl) derivatives |
Why This Matters
Programs requiring simultaneous engagement of both AChE and BChE (e.g., multi-target-directed ligands for Alzheimer's disease) must select the 4,5-diphenyl scaffold; the 5,6- or 4,6-isomers cannot deliver this dual profile.
- [1] Kilic B, Erdogan M, Gulcan HO, Aksakal F, Oruklu N, Bagriacik EU, Dogruer DS. Design, Synthesis and Investigation of New Diphenyl Substituted Pyridazinone Derivatives as Both Cholinesterase and Aβ-Aggregation Inhibitors. Med Chem. 2019;15(1):59-76. View Source
